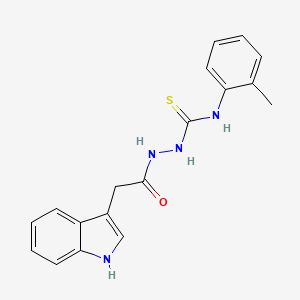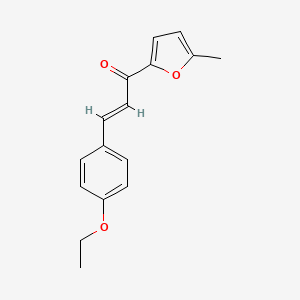
(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 4-ethoxy-5-methyl-2-furylprop-2-en-1-one, is a naturally occurring compound found in many plants and fungi. It has been studied extensively for its potential medicinal properties and is used in many laboratory experiments. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one is not yet fully understood. However, studies have shown that it has a number of different effects on the body. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. In addition, it has been found to inhibit the production of nitric oxide, which is involved in inflammation. It has also been found to inhibit the production of certain cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been found to have anti-cancer, anti-depression, anti-anxiety, and anti-neurological effects. It has also been found to have antioxidant and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use. It is not very soluble in water, and its solubility can vary depending on the pH of the solution. In addition, its effects on the body can be unpredictable, so it is important to use caution when using it in experiments.
Orientations Futures
There are a number of potential future directions for the use of (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one. One potential direction is to explore its potential as an anti-cancer agent. In addition, further research could be done to explore its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Further research could also be done to explore its potential use in the treatment of depression, anxiety, and other neurological disorders. Finally, further research could be done to explore its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one is a relatively simple process. It is synthesized from the reaction of ethyl acetate, 5-methyl-2-furylprop-2-en-1-one, and sodium hydroxide. The reaction is carried out in a two-step process. In the first step, the ethyl acetate is reacted with the 5-methyl-2-furylprop-2-en-1-one to form a mixture of esters. In the second step, the sodium hydroxide is added to the mixture to form the desired product.
Applications De Recherche Scientifique
(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one has been studied extensively for its potential medicinal properties. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer. Studies have also shown that it may be effective in the treatment of depression, anxiety, and other neurological disorders.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-18-14-8-5-13(6-9-14)7-10-15(17)16-11-4-12(2)19-16/h4-11H,3H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXSNMVCDGCQTN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




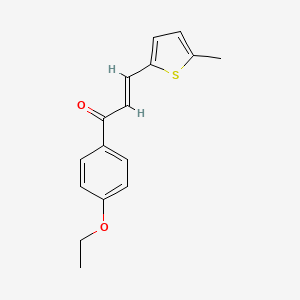
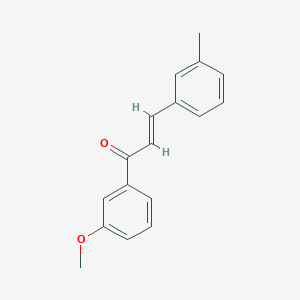
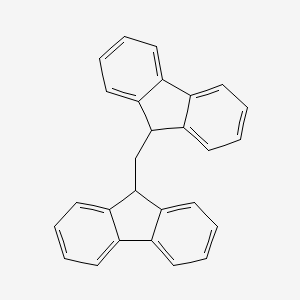
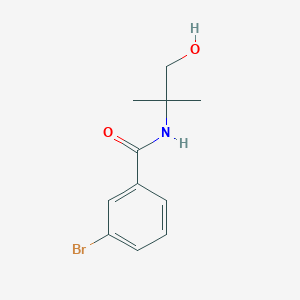
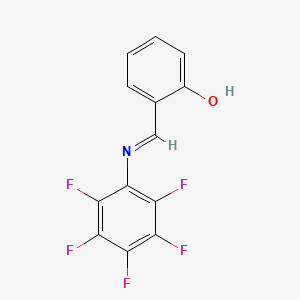

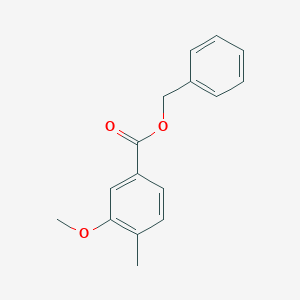
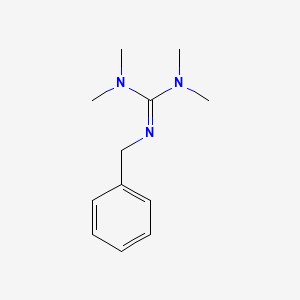
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)
